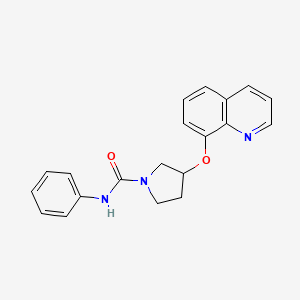

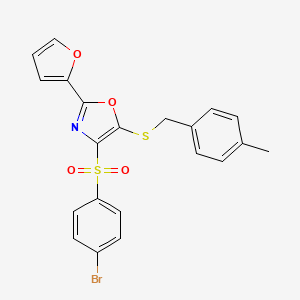

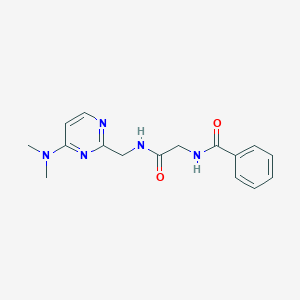

N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolidine is a five-membered nitrogen-containing ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Quinoline is another important component, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach is ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidine and its derivatives are known to undergo a variety of chemical reactions. For instance, they can be employed as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide” would depend on its specific structure. Pyrrolidine, for instance, is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用

Synthesis and Coordination Potential

N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide and its analogs demonstrate a significant potential for forming coordinate bonds with metal ions. Studies have synthesized compounds containing nitrogen atoms capable of coordinating with metal ions like Mn(II) and Fe(II). These compounds, upon coordination, can further bond with neutral molecules such as nitric oxide (NO), showcasing their utility in targeted delivery systems for NO to biological sites, including tumors. This targeted delivery is activated by irradiation with long-wavelength light, indicating the compound's applicability in photoactivated therapeutic strategies (Yang et al., 2017).

Antiproliferative Activity

The synthesis of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, related structurally to this compound, has demonstrated significant antiproliferative activity against the NCI-60 cell lines. Particularly, derivatives with a 5-keto-tetrahydrothieno[2,3-b]quinolone structure have shown potent activity, with some compounds achieving low nanomolar GI50 values against melanoma and breast cancer cell lines. This highlights the potential application of these compounds in cancer therapy (Hung et al., 2014).

Antibacterial Applications

A series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, synthesized via a molecular hybridization approach, have been evaluated for their in vitro antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The findings indicate that these compounds possess effective antibacterial properties, suggesting their potential application in developing new antibacterial agents (Largani et al., 2017).

作用機序

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The quinoline moiety is also a common feature in many drugs and has been associated with various biological activities .

Mode of Action

The exact nature of these interactions can vary widely depending on the specific compound and target .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to say which biochemical pathways might be affected. Both pyrrolidine and quinoline moieties are found in compounds that affect a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Without specific studies on this compound, it’s difficult to predict its adme properties .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Without this information, it’s difficult to predict the exact molecular and cellular effects .

Action Environment

The efficacy and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. Without specific information, it’s difficult to predict how these factors might affect this compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-phenyl-3-quinolin-8-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-20(22-16-8-2-1-3-9-16)23-13-11-17(14-23)25-18-10-4-6-15-7-5-12-21-19(15)18/h1-10,12,17H,11,13-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPOCEFCUGWHAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine](/img/structure/B2982045.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2982058.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2982059.png)

![Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2982060.png)

![N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2982062.png)